
1H-Imidazole-4-carboximidamide,5-amino-N-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole-4-carboximidamide,5-amino-N-hydroxy- is a complex organic compound with the molecular formula C9H15N5O5. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-4-carboximidamide,5-amino-N-hydroxy- involves multiple steps. One common method includes the cyclization of amido-nitriles in the presence of nickel catalysts. The reaction conditions are mild, allowing for the inclusion of various functional groups, such as arylhalides and heterocycles . Another approach involves the use of N-heterocyclic carbenes as both ligands and organocatalysts, facilitating the formation of 1,2,4-trisubstituted imidazoles .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solvent-free conditions are employed to enhance efficiency and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Imidazole-4-carboximidamide,5-amino-N-hydroxy- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as amino and hydroxy groups.
Common Reagents and Conditions: Common reagents used in these reactions include tert-butylhydroperoxide for oxidation and nickel catalysts for cyclization reactions. The reaction conditions are typically mild, allowing for the preservation of sensitive functional groups .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazole derivatives with additional functional groups, while substitution reactions can introduce new substituents at specific positions on the imidazole ring .
Wissenschaftliche Forschungsanwendungen
1H-Imidazole-4-carboximidamide,5-amino-N-hydroxy- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a precursor for the synthesis of nucleoside analogs, which are important in antiviral and anticancer research . In medicine, this compound is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical agents . In industry, it is used in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 1H-Imidazole-4-carboximidamide,5-amino-N-hydroxy- involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds include 3-amino-N′-hydroxy-1H-pyrazole-4-carboximidamide and 5-amino-N′-hydroxy-1H-1,2,3-triazole-4-carboximidamide . These compounds share structural similarities with 1H-Imidazole-4-carboximidamide,5-amino-N-hydroxy- but differ in their specific functional groups and chemical properties.
Uniqueness: Its ability to undergo various chemical reactions and its role as a precursor in the synthesis of complex molecules make it a valuable compound in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C4H7N5O |
|---|---|
Molekulargewicht |
141.13 g/mol |
IUPAC-Name |
4-amino-N'-hydroxy-1H-imidazole-5-carboximidamide |
InChI |
InChI=1S/C4H7N5O/c5-3-2(4(6)9-10)7-1-8-3/h1,10H,5H2,(H2,6,9)(H,7,8) |
InChI-Schlüssel |
XFUFMURAPFNILS-UHFFFAOYSA-N |
Isomerische SMILES |
C1=NC(=C(N1)/C(=N\O)/N)N |
Kanonische SMILES |
C1=NC(=C(N1)C(=NO)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


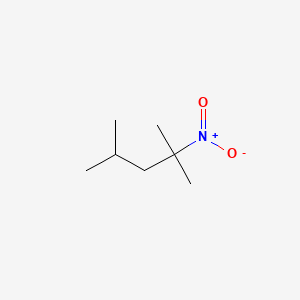


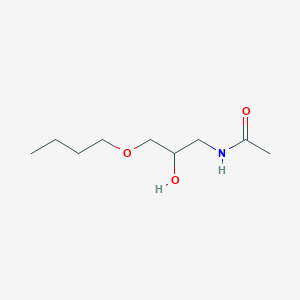
![Acetyl chloride,[(1-iminobutyl)amino]-](/img/structure/B13795426.png)
![Methyl 2-[(2-phenoxyanilino)methyl]benzoate](/img/structure/B13795427.png)

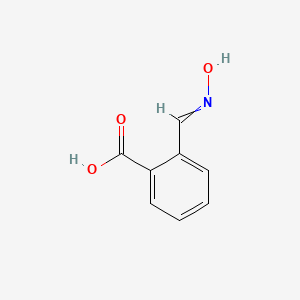
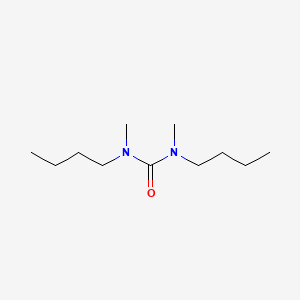
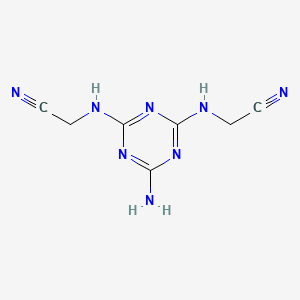
![Bicyclo[2.2.2]octa-5,7-diene-2-carboxylic acid](/img/structure/B13795455.png)



